Cyanine7.5 azide

Description

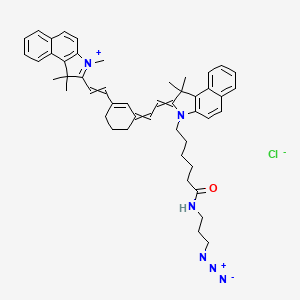

Cyanine7.5 (Cy7.5) azide (B81097) is a derivative of the Cy7.5 dye, featuring a terminal azide group. This modification allows it to readily participate in "click chemistry" reactions, forming stable covalent bonds with molecules containing alkyne or cyclooctyne (B158145) groups. medchemexpress.combroadpharm.com This capability has made it an invaluable reagent for attaching a bright, near-infrared fluorescent label to a wide array of biomolecules, including proteins and nucleic acids, facilitating their visualization and tracking within complex biological systems. medchemexpress.comaxispharm.com

Heptamethine cyanine (B1664457) dyes, including Cy7.5, are a class of organic fluorophores prized for their exceptional photophysical properties in the near-infrared (NIR) spectrum, typically between 700 and 900 nm. nih.govgsu.edu This region is often referred to as the "biological transparency window" because it allows for deeper tissue penetration of light with reduced scattering and minimal interference from the natural autofluorescence of biological tissues. rsc.orgmdpi.comresearchgate.net

These dyes are characterized by high molar extinction coefficients, meaning they absorb light very efficiently, and many exhibit high quantum yields, leading to bright fluorescent signals. axispharm.comnih.gov The chemical structure of heptamethine cyanines, which includes a polymethine chain, can be modified to fine-tune their spectral properties. gsu.edumdpi.com For instance, incorporating a rigid cyclohexenyl substitution in the polymethine chain can enhance both chemical and photostability. nih.gov Some heptamethine cyanine dyes have shown the ability to be preferentially taken up and retained by cancer cells, making them promising agents for tumor imaging. nih.govaacrjournals.org

Key Properties of Representative Heptamethine Cyanine Dyes:

| Dye | Absorption Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| Indocyanine Green (ICG) | ~780 | ~820 | FDA-approved for clinical use. nih.gov |

| IR-783 | Varies | Varies | Preferential uptake in tumor cells. nih.govaacrjournals.org |

| MHI-148 | Varies | Varies | Used for in vivo tumor imaging. nih.govaacrjournals.org |

| Cyanine7.5 | ~788 | ~808 | High quantum yield and photostability. axispharm.comantibodies.com |

The introduction of an azide (-N₃) group to the cyanine dye structure is a strategic chemical modification that unlocks powerful bioconjugation capabilities. The azide group is small, stable, and, crucially, bioorthogonal. nih.gov Bioorthogonality means that the azide group is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it will only react with its specific partner. mdpi.comnih.gov

This high selectivity is the cornerstone of "click chemistry," a term for reactions that are rapid, high-yielding, and produce no toxic byproducts. mdpi.com The most common click reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. licorbio.comfrontiersin.org For applications in living systems where copper catalysts can be toxic, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) is used, employing strained cyclooctynes. mdpi.comcreativepegworks.com

The ability to specifically and efficiently label biomolecules with fluorescent probes like Cyanine7.5 azide has revolutionized the study of cellular processes. licorbio.comfrontiersin.org This targeted labeling allows researchers to visualize the localization, movement, and interactions of molecules within living cells and organisms with high precision. medchemexpress.com

Common Click Chemistry Reactions for Bioconjugation:

| Reaction | Key Components | Catalyst | Key Advantage |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | High reaction rate and efficiency. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | None | Copper-free, suitable for living systems. mdpi.com |

The history of fluorescent probes dates back over a century, with the initial synthesis of cyanine dyes for use in photographic emulsions. wikipedia.org The application of fluorescence to biological research began to gain significant traction with the development of immunofluorescence techniques. biotium.com

A major advancement in the 1990s was the work of Alan Waggoner, who developed a new class of cyanine dyes specifically for biochemical labeling. biotium.com By introducing sulfonic acid groups, his team created more water-soluble and biocompatible dyes with improved brightness, which became known as the Cy® dyes. biotium.com This led to the widespread popularity of dyes like Cy3 and Cy5. wikipedia.org

The early 2000s saw the advent of "click chemistry," a concept introduced by K. Barry Sharpless. apjonline.in This new set of powerful and selective reactions provided a robust method for attaching probes to biomolecules. The combination of bright, photostable near-infrared cyanine dyes with the precision of azide-alkyne click chemistry has led to the development of sophisticated probes like this compound, which are now indispensable tools in modern molecular and cellular biology. nih.gov The ongoing development in this field focuses on creating probes with even greater brightness, photostability, and targeting specificity for increasingly complex biological investigations. researchgate.netmdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C48H55ClN6O |

|---|---|

Molecular Weight |

767.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |

InChI Key |

FPZSVKZEBJWZOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Structural Modulations of Cyanine7.5 Azide Derivatives

Methodologies for Azide (B81097) Incorporation into Cyanine7.5 Core Structures

The synthesis of Cyanine7.5 azide, a near-infrared (NIR) fluorescent probe, is pivotal for its use in "click" chemistry-based bioconjugation. lumiprobe.com The azide group provides a versatile chemical handle for attaching the dye to various biomolecules. lumiprobe.commedchemexpress.com A common method for introducing the azide functionality involves a nucleophilic substitution reaction on a suitable Cyanine7.5 precursor.

One synthetic route starts with a Cyanine7.5 derivative containing a terminal hydroxyl group. This hydroxyl group is first activated to create a good leaving group, for instance, by converting it into a tosylate using p-toluenesulfonyl chloride. Subsequently, the tosylate is displaced by an azide ion, typically from sodium azide, to yield the final this compound product. Another strategy involves the direct reaction of a halogenated Cyanine7.5 precursor with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The azide group can react with molecules containing alkyne or cyclooctyne (B158145) functionalities to form stable covalent bonds. medchemexpress.com

Synthesis of Sulfo-Cyanine7.5 Azide for Enhanced Aqueous Compatibility in Biological Systems

Standard cyanine (B1664457) dyes are often poorly soluble in water, which can lead to aggregation and fluorescence quenching in biological environments. interchim.fr To address this limitation, sulfonated derivatives such as sulfo-Cyanine7.5 azide have been developed. lumiprobe.com The presence of sulfonate groups significantly increases the hydrophilicity and water solubility of the dye. lumiprobe.comalabiolab.ro

The synthesis of sulfo-Cyanine7.5 azide typically involves the use of sulfonated precursors in the dye synthesis. lumiprobe.com This results in a heptamethine cyanine dye that is highly water-soluble and suitable for NIR in vivo imaging. lumiprobe.com Sulfo-Cyanine7.5 azide maintains the spectral properties of the parent dye but exhibits a much higher fluorescence quantum yield, making it a superior choice for many biological applications. lumiprobe.com This azide derivative can be used for labeling biomolecules through copper-catalyzed or copper-free click chemistry reactions. lumiprobe.com

Derivatization Strategies for Multi-functional Probes

The azide group on Cyanine7.5 serves as a versatile anchor for creating a variety of multi-functional probes designed for specific biological targets.

Conjugation via Hydrazide Functionality

Cyanine7.5 can be derivatized with a hydrazide group, which is reactive towards carbonyl compounds like aldehydes and ketones. lumiprobe.combocsci.com This is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized with periodate (B1199274) to generate reactive aldehyde groups. bocsci.com Cyanine7.5 hydrazide has spectral properties similar to indocyanine green (ICG) but with a higher fluorescence quantum yield, making it well-suited for in vivo imaging. lumiprobe.combocsci.com

Linkage through Carboxylic Acid Moieties

Incorporating a carboxylic acid functional group into the Cyanine7.5 structure allows for covalent attachment to amine-containing biomolecules, such as proteins and antibodies, through the formation of a stable amide bond. medchemexpress.com The carboxylic acid can be activated, for example, with carbodiimides, to facilitate this reaction. This derivatization is widely used for tracking the location and dynamics of biomolecules in biological samples. medchemexpress.com

Formation of Maleimide (B117702) Adducts for Thiol-Reactive Bioconjugation

For selective labeling of sulfhydryl groups found in the cysteine residues of proteins, a maleimide-functionalized Cyanine7.5 can be utilized. lumiprobe.cominterchim.fr The maleimide group reacts specifically with thiols under neutral pH conditions to form a stable thioether linkage. interchim.fr This thiol-reactive dye is instrumental in converting proteins into NIR fluorescent conjugates for applications such as non-invasive live organism imaging. lumiprobe.com Both standard and sulfonated versions of Cyanine7.5 maleimide are available, with the latter offering enhanced water solubility. broadpharm.com

Design Principles for Optimized Photophysical Performance in Cyanine7.5 Scaffolds

The photophysical properties of Cyanine7.5 dyes, including their absorption and emission wavelengths, fluorescence quantum yield, and photostability, are intricately linked to their molecular structure.

The length of the polymethine chain is a key determinant of the spectral properties; for heptamethine cyanines like Cyanine7.5, this results in absorption and emission in the NIR region. researchgate.net Introducing structural rigidity into the polymethine chain, for example, through a bridged or cyclic structure, can increase the fluorescence quantum yield. lumiprobe.comantibodies.com Some commercially available this compound derivatives feature a rigid bridged polymethine chain that is reported to increase the quantum yield by 20%. lumiprobe.com

Substituents on the cyanine scaffold can also be used to fine-tune the photophysical properties. A systematic study on substituted heptamethine cyanines revealed that a single substitution can modulate absorption maxima and other photophysical characteristics by several orders of magnitude. acs.org The type and position of the substituent are crucial for the rational design of dyes with desired properties. acs.org For instance, the addition of sulfonate groups not only improves water solubility but can also enhance the fluorescence quantum yield. lumiprobe.comdcchemicals.com

| Property | Structural Modification | Rationale |

| Aqueous Solubility | Introduction of sulfonate groups. | Increases hydrophilicity and prevents aggregation in aqueous solutions. lumiprobe.comalabiolab.ro |

| Fluorescence Quantum Yield | Rigidification of the polymethine chain. | Restricts non-radiative decay pathways, leading to brighter fluorescence. lumiprobe.comantibodies.com |

| Bioconjugation | Incorporation of reactive groups (azide, hydrazide, carboxylic acid, maleimide). | Enables covalent attachment to specific functional groups on biomolecules. lumiprobe.comlumiprobe.commedchemexpress.comlumiprobe.com |

| Spectral Tuning | Modification of polymethine chain length and substituents. | Alters the electronic structure, thereby shifting absorption and emission wavelengths. researchgate.netacs.org |

Advanced Bioconjugation Strategies Utilizing Cyanine7.5 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies with Cyanine7.5 Azide (B81097)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable triazole linkage between the azide group of Cyanine7.5 and an alkyne-functionalized molecule. medchemexpress.cominterchim.fr This reaction is known for its high selectivity and efficiency in aqueous solutions, making it a valuable tool for bioconjugation. interchim.fr

Optimization of Reaction Conditions for Diverse Biomolecular Scaffolds

The success of conjugating Cyanine7.5 azide to various biomolecules via CuAAC hinges on the careful optimization of reaction conditions to preserve the integrity and function of the biological target. Key parameters that require adjustment include the concentrations of the reactants, the copper(I) source, the use of a reducing agent like sodium ascorbate (B8700270) to maintain the active copper(I) state, the solvent system, and the reaction temperature and duration. researchgate.net

For labeling sensitive biomolecules such as proteins and nucleic acids, reactions are typically performed under physiological conditions (e.g., in phosphate-buffered saline) to prevent denaturation. rsc.org Organic co-solvents like DMSO or DMF may be used at low percentages (e.g., 5-20%) to aid in the dissolution of the often hydrophobic cyanine (B1664457) dye. bocsci.com The reaction is generally quick and can be carried out with dilute solutions. interchim.fr

A general overview of typical reaction conditions is provided in the table below.

| Biomolecular Scaffold | Copper Source | Reducing Agent | Solvent System | Temperature |

| Proteins/Peptides | Copper(II) Sulfate | Sodium Ascorbate | Aqueous Buffer (e.g., PBS) | Room Temperature |

| Nucleic Acids | Copper(II) Sulfate | Sodium Ascorbate | Aqueous Buffer / DMSO | Room Temperature |

| Nanoparticles | Copper(II) Sulfate | Sodium Ascorbate | Aqueous Buffer / Organic Co-solvent | Room Temperature |

This table presents a generalized summary of common conditions. Actual conditions may vary based on the specific biomolecule and experimental goals.

Application of Biocompatible Ligand Systems in CuAAC

A primary limitation of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst. biorxiv.orgresearchgate.net To address this, various biocompatible ligands have been developed that chelate the copper(I) ion. These ligands not only reduce copper's toxicity but also stabilize the catalytic species and can accelerate the reaction rate. biorxiv.orgnih.gov

Prominent examples of such ligands include tris(triazolylmethyl)amine-based compounds like BTTAA and BTTPS, which are water-soluble and have been shown to be effective in live-cell labeling contexts. nih.govlumiprobe.com These ligands protect biomolecules from copper-induced damage and allow for lower concentrations of the copper catalyst to be used, enhancing the biocompatibility of the CuAAC reaction for intracellular applications. biorxiv.orgresearchgate.netnih.gov For instance, the use of sodium pyruvate (B1213749) as a non-toxic photo-reducing agent in conjunction with UV light has been shown to facilitate CuAAC in the presence of living cells with minimal damage. rsc.org

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To completely avoid the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. axispharm.com This bioorthogonal reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. medchemexpress.comaxispharm.com

Utilization with Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) Moieties

In SPAAC, biomolecules are first modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com These functionalized biomolecules then readily react with this compound. medchemexpress.com DBCO is known for its high reactivity and is frequently used for rapid labeling. axispharm.comalabiolab.ro BCN offers fast kinetics and is also a popular choice for protein and nanoparticle functionalization. axispharm.comnih.gov The reaction between these strained alkynes and azides is highly specific and efficient within complex biological environments. nih.gov

| Strained Alkyne | Key Characteristics | Common Applications |

| Dibenzocyclooctyne (DBCO) | High reactivity, hydrophobic nature. axispharm.comalabiolab.ro | Biomolecule labeling and imaging. axispharm.com |

| Bicyclononyne (BCN) | Fast kinetics, smaller and more hydrophilic than DBCO. axispharm.comnih.gov | Protein labeling, nanoparticle functionalization. axispharm.comnih.gov |

Advantages in Live Cell and In Vivo Labeling Research

The foremost advantage of SPAAC is its exceptional biocompatibility, which makes it highly suitable for labeling studies in living cells and whole organisms. axispharm.com The elimination of the copper catalyst circumvents issues of cellular toxicity, allowing for real-time imaging of biological processes without perturbing the system. biorxiv.orgaxispharm.com

The near-infrared fluorescence of Cyanine7.5 is particularly beneficial for in vivo imaging because NIR light can penetrate tissues more deeply and with less autofluorescence compared to visible light. lumiprobe.comnih.govresearchgate.net The combination of SPAAC's bioorthogonality with the advantageous photophysical properties of Cyanine7.5 provides a robust platform for non-invasive imaging in preclinical research. lumiprobe.comnih.gov This has been demonstrated in applications such as the in vivo tracking of azide-modified alginate gels, which were subsequently labeled with a DBCO-functionalized cyanine dye. nih.gov

Covalent Conjugation to Specific Classes of Biomolecules for Research Probes

The ability to attach this compound to biomolecules via click chemistry enables the creation of highly specific probes for research. medchemexpress.combocsci.com For example, antibodies can be functionalized with an alkyne group and then conjugated to this compound to create fluorescently labeled antibodies for targeted cell imaging. medchemexpress.com Similarly, small molecules, peptides, or nucleic acids can be tagged with Cyanine7.5 to visualize their distribution and interactions within a biological system. medchemexpress.combocsci.com This versatility has made this compound a valuable tool in fields ranging from cell biology to drug delivery and diagnostics. nih.gov

Protein and Antibody Labeling for Immunoassays and Molecular Imaging Research

The conjugation of this compound to proteins and antibodies is a cornerstone of its application in life sciences research. medchemexpress.com The azide group on the dye molecule enables its specific covalent attachment to proteins or antibodies that have been pre-functionalized with an alkyne group. medchemexpress.com This click chemistry approach allows for precise control over the labeling process, ensuring that the fluorophore is attached at a specific site, which helps in preserving the biological activity of the protein or antibody.

Once labeled, these fluorescently tagged proteins and antibodies serve as powerful probes in various analytical and imaging techniques. medchemexpress.com In immunoassays, such as ELISA or Western blotting, a Cyanine7.5-labeled antibody can be used to detect and quantify a target antigen with high sensitivity due to the dye's bright fluorescence. medchemexpress.comlumiprobe.com

In the realm of molecular imaging, Cyanine7.5-labeled antibodies are instrumental for in vivo tracking and visualization. lumiprobe.com The NIR fluorescence of Cyanine7.5 allows for deep tissue penetration and low autofluorescence, enabling researchers to monitor the distribution and localization of specific proteins or track antibody-based therapeutics within a living organism. antibodies.comaxispharm.com This capability is crucial for studying disease progression, evaluating drug delivery, and understanding complex biological processes in real-time. medchemexpress.com

| Application Area | Technique | Purpose of this compound Labeling | Research Finding |

| Immunoassays | ELISA, Western Blot | To create fluorescently labeled detection antibodies for target protein quantification. | Enables sensitive detection of target antigens. medchemexpress.comlumiprobe.com |

| Molecular Imaging | In Vivo Imaging | To track the biodistribution and target accumulation of antibodies or proteins. | The NIR fluorescence allows for deep tissue imaging with minimal background, facilitating the study of biological processes in living systems. lumiprobe.comantibodies.comaxispharm.com |

| Cell Imaging | Fluorescence Microscopy | To visualize the location and dynamic changes of specific proteins within cells. | Allows for precise tracking of biomolecules in biological samples. medchemexpress.commedchemexpress.com |

Nucleic Acid (DNA and RNA) Modification for Genetic and Transcriptomic Studies

This compound is also utilized for the fluorescent labeling of nucleic acids, including DNA and RNA. axispharm.com This is typically achieved by incorporating an alkyne-modified nucleotide into the nucleic acid sequence during synthesis or through enzymatic reactions. The this compound is then attached to the alkyne-modified nucleic acid via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. medchemexpress.com

Labeled DNA and RNA probes are fundamental tools in genetics and transcriptomics. For instance, fluorescently labeled DNA probes are used in fluorescence in situ hybridization (FISH) to visualize the location of specific genes on chromosomes. Cyanine dyes are frequently used for labeling oligonucleotides for a variety of biological applications. stratech.co.uk The use of a bright, photostable NIR dye like Cyanine7.5 enhances the sensitivity and resolution of these techniques.

In transcriptomic studies, which focus on RNA, Cyanine7.5-labeled oligonucleotides can be used in microarrays or as probes for tracking RNA molecules within cells. bocsci.com This allows researchers to study gene expression patterns, RNA localization, and the dynamics of RNA-protein interactions. bocsci.com Water-soluble variants, such as Disulfo-Cyanine 7 azide, have been developed to improve conjugation efficiency and reduce aggregation in aqueous environments, which is particularly beneficial for labeling DNA and RNA for NIR imaging applications. glenresearch.comglenresearch.com

| Biomolecule | Labeling Strategy | Application | Research Focus |

| DNA | Incorporation of alkyne-modified nucleotides followed by click chemistry with this compound. | Fluorescence in situ hybridization (FISH), Microarrays | Gene mapping, localization, and genotyping. nih.govsigmaaldrich.com |

| RNA | Incorporation of alkyne-modified nucleotides or use of alkyne-modified probes, followed by click chemistry. | RNA tracking, Northern blotting, Microarrays | Gene expression analysis, RNA localization, and transcript dynamics. bocsci.comglenresearch.com |

Oligosaccharide and Glycan Conjugation for Glycobiology Research

Glycobiology research often involves the study of complex carbohydrates (oligosaccharides and glycans) and their roles in cellular recognition, signaling, and pathogenesis. Labeling these molecules with fluorescent dyes is essential for their visualization and functional analysis. This compound can be used to label glycans through metabolic labeling strategies. harvard.edu

In this approach, cells are cultured with a modified monosaccharide precursor that contains an azide group (e.g., an azido-sugar). The cells metabolically incorporate this azido-sugar into their cell-surface glycans. Subsequently, an alkyne-bearing Cyanine7.5 dye can be used to specifically label these azide-modified glycans via click chemistry. A similar strategy involves incorporating an alkyne-bearing sugar and then reacting it with this compound.

This method allows for the site-specific labeling of glycans on living cells, enabling researchers to track the dynamics of glycan expression, trafficking, and interaction with other molecules. nih.gov The use of NIR dyes like Cyanine7.5 is particularly valuable for in vivo imaging of glycosylated structures, such as bacterial capsules, to study host-pathogen interactions. harvard.edunih.gov

| Biomolecule | Labeling Method | Research Application | Key Finding |

| Oligosaccharides/Glycans | Metabolic oligosaccharide engineering with azido-sugars, followed by reaction with an alkyne-modified Cyanine7.5 (or vice-versa with this compound). | In vivo and in vitro imaging of cell surface glycans. | Enables tracking of bacterial colonization and host-microbe interactions by labeling capsular polysaccharides. harvard.edunih.gov |

| Glycosaminoglycans (GAGs) | Metabolic incorporation of unnatural N-acetylhexosamine analogs with azide groups. | Imaging and metabolic analysis of GAGs in tissues. | Azido-labeled polysaccharides can be reacted with dyes for imaging, creating tools to observe and quantify GAGs. nih.gov |

Peptide Labeling for Receptor-Ligand Interaction Studies

Peptides are crucial signaling molecules that exert their effects by binding to specific receptors on cell surfaces. Fluorescently labeling peptides is a powerful way to study these receptor-ligand interactions, quantify receptor populations, and screen for new drugs. lubio.ch

This compound provides a method for the site-specific labeling of peptides. stratech.co.uk A peptide can be synthesized to include an alkyne-containing amino acid at a specific position. This allows for the precise attachment of this compound via click chemistry, ensuring that the dye does not interfere with the peptide's receptor-binding domain. mdpi.com This is a significant advantage over less specific labeling methods that can randomly modify amino acid residues and potentially alter the peptide's biological function. mdpi.com

Once labeled, the Cyanine7.5-peptide conjugate can be used in a variety of assays. For example, it can be used in fluorescence microscopy to visualize the location of receptors on cells or in tissues. lubio.ch It can also be employed in binding assays to determine the affinity of the peptide for its receptor or to screen compound libraries for molecules that can displace the labeled peptide, indicating a potential therapeutic candidate. The NIR fluorescence of Cyanine7.5 is again beneficial for in vivo studies, allowing for the tracking of peptide-based drugs and probes.

| Application | Labeling Approach | Purpose | Advantage |

| Receptor Localization | Labeling a receptor-specific peptide with this compound. | To visualize the distribution of specific receptors in cells and tissues using fluorescence microscopy. | Site-specific labeling preserves the peptide's binding affinity and biological function. lubio.chmdpi.com |

| Binding Affinity Studies | Using a Cyanine7.5-labeled peptide in competitive binding assays. | To quantify the interaction between the peptide and its receptor and to screen for potential drug candidates. | Provides a sensitive and quantifiable readout for receptor-ligand interactions. b-cdn.net |

| In Vivo Peptide Tracking | Administering a Cyanine7.5-labeled peptide to an animal model. | To monitor the biodistribution, target engagement, and pharmacokinetics of peptide-based therapeutics. | NIR fluorescence enables deep-tissue imaging and real-time tracking in living organisms. harvard.edu |

Development of Targeted Molecular Probes and Biosensors

A major application of this compound is in the construction of targeted molecular probes and biosensors for in vivo imaging and diagnostics. lumiprobe.com By conjugating this compound to a targeting moiety—such as an antibody, peptide, or small molecule—that has a high affinity for a specific biological target (e.g., a cancer cell receptor), a targeted probe can be created. medchemexpress.com

These probes are designed to accumulate at the target site, while unbound probes are cleared from the body. The intense NIR fluorescence of Cyanine7.5 then allows for the highly sensitive and specific visualization of the target tissue or cells. antibodies.com This has significant implications for cancer imaging, where Cyanine7.5-labeled probes can be used to detect tumors, define their margins, and monitor the response to therapy. axispharm.com

Furthermore, this compound can be incorporated into "smart" biosensors that change their fluorescence properties upon binding to a target. For example, a probe could be designed to be non-fluorescent or "quenched" in its unbound state but become brightly fluorescent upon interacting with its target molecule or undergoing a specific enzymatic cleavage. This "turn-on" mechanism provides a very high signal-to-noise ratio, as the fluorescence signal is only generated in the presence of the target, which is a highly desirable feature for sensitive biosensing applications. mdpi.com

Applications in Advanced Fluorescence Imaging and Sensing Research

High-Resolution Fluorescence Microscopy Applications of Cyanine7.5 Azide (B81097) Conjugates

The near-infrared emission of Cyanine7.5 minimizes background autofluorescence from biological samples, enabling clearer and higher-resolution imaging of cellular structures and their dynamics. axispharm.com

Researchers have successfully utilized Cyanine7.5 azide to label and visualize specific subcellular compartments. Through click chemistry, this compound can be conjugated to molecules that target particular organelles. For instance, by attaching it to a molecule with a high affinity for mitochondrial membranes, scientists can achieve specific staining and high-resolution imaging of mitochondria within living cells. This allows for the detailed study of mitochondrial morphology and distribution, providing insights into cellular health and disease states.

Similarly, other cellular structures can be targeted. By conjugating this compound to specific antibodies or ligands that recognize proteins localized to the endoplasmic reticulum, Golgi apparatus, or lysosomes, researchers can obtain detailed images of these organelles. This targeted labeling strategy, powered by the bioorthogonal nature of the azide-alkyne reaction, ensures that the fluorescent probe is precisely localized, leading to high-contrast images of the intended structures.

A significant application of this compound lies in its ability to track the movement and interactions of biomolecules in real-time within the complex environment of a living cell. nih.govresearchgate.netThis is often achieved through a two-step labeling process. First, a biomolecule of interest, such as a protein or a glycan, is metabolically labeled with a bioorthogonal alkyne-containing precursor. The cells are then treated with this compound, which specifically reacts with the alkyne-tagged biomolecules.

This approach has been instrumental in studying protein trafficking, internalization of cell surface receptors, and the dynamics of protein-protein interactions. The high photostability of Cyanine7.5 allows for extended imaging periods, which is crucial for tracking slower biological processes without significant signal loss. axispharm.comThe minimal phototoxicity of NIR light also helps in maintaining the health and normal physiology of the cells during these long-term imaging experiments.

Flow Cytometry and Cell Sorting Research Utilizing this compound Labels

The distinct spectral properties of Cyanine7.5 make it an excellent candidate for flow cytometry applications, where it provides a strong and reliable signal for cell analysis and sorting. axispharm.comaxispharm.com

In multiplexed flow cytometry, the goal is to simultaneously detect multiple targets on or within a single cell. This compound's emission in the far-red to near-infrared spectrum allows it to be combined with a wide range of other fluorophores that emit at shorter wavelengths, such as those in the blue, green, and red regions of the spectrum. axispharm.comThis spectral separation minimizes the overlap between emission signals, reducing the need for complex compensation calculations and improving the accuracy of the data.

Researchers can design complex antibody panels where each antibody is labeled with a different fluorophore, including a this compound conjugate. This enables the simultaneous identification and quantification of various cell surface markers, allowing for the detailed immunophenotyping of heterogeneous cell populations. The brightness of Cyanine7.5 ensures that even markers with low expression levels can be reliably detected. lumiprobe.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line |

|---|---|---|---|

| Pacific Blue™ | 410 | 455 | Violet |

| FITC | 494 | 520 | Blue |

| PE | 565 | 578 | Yellow-Green |

| PerCP | 482 | 678 | Blue |

| APC | 650 | 660 | Red |

| Cyanine7.5 | 788 | 808 | Red/NIR |

This compound-labeled probes can be used for the quantitative analysis of specific biomolecules on a single-cell basis. By using antibodies or other targeting moieties conjugated to this compound, researchers can precisely measure the expression levels of cell surface or intracellular proteins. The intensity of the fluorescence signal from each cell is directly proportional to the number of labeled molecules, providing quantitative data on protein expression.

This quantitative information is invaluable for characterizing different cell subpopulations within a larger, heterogeneous sample. Furthermore, in conjunction with a fluorescence-activated cell sorter (FACS), cells labeled with this compound can be physically isolated from the rest of the population with high purity. This allows for the collection of specific cell types for downstream applications such as cell culture, genomic or proteomic analysis, and functional assays.

Preclinical In Vivo Near-Infrared Fluorescence Imaging with this compound Probes

The near-infrared properties of this compound are particularly advantageous for in vivo imaging in preclinical animal models. lumiprobe.comlumiprobe.comnih.govLight in the NIR window (approximately 700-900 nm) can penetrate deeper into biological tissues compared to visible light, with reduced scattering and absorption. biotium.comThis allows for the non-invasive visualization of biological processes in living animals with higher sensitivity and spatial resolution. latrobe.edu.au this compound can be conjugated to a variety of targeting ligands, such as antibodies, peptides, or small molecules, to create probes that specifically accumulate in a region of interest, for example, a tumor. Once injected into the animal, the probe circulates throughout the body and binds to its target. The fluorescence emitted by the accumulated probe can then be detected using a specialized in vivo imaging system.

This technology has been widely applied in preclinical cancer research for tumor detection, monitoring tumor growth and metastasis, and evaluating the efficacy of therapeutic agents. The high quantum yield of Cyanine7.5 contributes to the generation of a bright signal, enabling the detection of small tumors and metastatic lesions. lumiprobe.comThe sulfo-Cyanine7.5 azide variant offers increased water solubility, which can improve the pharmacokinetic properties of the imaging probe. lumiprobe.com

| Property | Description |

|---|---|

| Excitation Maximum | ~788 nm |

| Emission Maximum | ~808 nm |

| Stokes Shift | ~20 nm |

| Key Advantage for In Vivo Imaging | Deep tissue penetration and minimal background autofluorescence. |

Deep Tissue Penetration and Low Autofluorescence for Organismal Studies

The ability of this compound-labeled probes to penetrate deep into tissues with minimal background fluorescence is a game-changer for in vivo imaging. nih.gov Its emission profile in the NIR spectrum circumvents the limitations of conventional fluorophores that operate in the visible range, which are often hampered by tissue absorption and autofluorescence. This allows for the visualization of biological events in whole organisms with unprecedented clarity and sensitivity. The improved signal-to-background ratio afforded by this compound is crucial for discerning subtle biological changes and for the long-term tracking of labeled cells or molecules within a living system.

Non-invasive Monitoring of Biological Processes and Pathway Activities

The azide moiety of this compound facilitates its covalent attachment to biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group. This specific and efficient labeling strategy, known as click chemistry, allows for the non-invasive monitoring of a wide range of biological processes in real-time. nih.gov Researchers can track the synthesis, trafficking, and degradation of proteins, lipids, and glycans, providing dynamic insights into cellular metabolism and signaling pathways. This approach offers a powerful alternative to more invasive techniques, enabling the study of biological systems in their native context.

Application in Tumor Imaging Research and Disease Model Visualization

In the field of oncology, this compound has emerged as a promising agent for tumor imaging and the visualization of disease models. lumiprobe.com When conjugated to tumor-targeting ligands such as antibodies or peptides, this compound can selectively accumulate in cancerous tissues. Its deep tissue penetration capabilities then allow for the clear delineation of tumor margins and the monitoring of tumor growth and response to therapy in preclinical models. This technology provides a powerful platform for the development and evaluation of new cancer diagnostics and therapeutics.

| Application Area | Key Advantage of this compound | Research Focus |

| Organismal Studies | Deep tissue penetration, low autofluorescence | Whole-body imaging, long-term cell tracking |

| Biological Processes | Bioorthogonal labeling via click chemistry | Real-time monitoring of metabolic and signaling pathways |

| Tumor Imaging | Targeted delivery, high signal-to-noise ratio | Delineation of tumor margins, therapeutic response monitoring |

Development of Fluorescent Sensors for Biological Analytes

Beyond its role as a labeling agent, the fluorescent properties of the cyanine (B1664457) scaffold are being harnessed to develop sophisticated sensors for a variety of biologically important analytes. These sensors are designed to exhibit a change in their fluorescence intensity or wavelength upon binding to a specific target, enabling the quantification of the analyte in complex biological environments.

Detection of Specific Ions and Metal Species

While the direct application of this compound as a primary sensor for specific ions and metal species is an emerging area of research, the broader class of cyanine dyes has shown significant potential in this domain. The general principle involves modifying the cyanine structure with a recognition moiety that selectively binds to the target ion. This binding event then perturbs the electronic structure of the cyanine fluorophore, leading to a detectable change in its fluorescence. The development of such probes operating in the NIR window is of particular interest for in vivo ion sensing, as it would allow for the non-invasive monitoring of ion fluxes in deep tissues.

Sensing of Reactive Oxygen and Nitrogen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that play crucial roles in both normal physiology and disease. The development of fluorescent probes to detect these transient species is of great interest. While specific research detailing this compound in ROS/RNS sensing is limited, the general strategy involves designing cyanine-based probes that are susceptible to oxidation by these reactive species. Upon reaction with ROS or RNS, the fluorescent properties of the cyanine dye are altered, providing a measurable signal. The NIR emission of a Cyanine7.5-based sensor would be particularly advantageous for detecting oxidative stress in deep-seated tissues.

pH and Microenvironment Sensing in Biological Systems

The fluorescence of many cyanine dyes is sensitive to the polarity and pH of their surrounding microenvironment. This property can be exploited to develop sensors that report on these important biological parameters. For instance, changes in the fluorescence intensity or emission wavelength of a Cyanine7.5-based probe could indicate alterations in intracellular pH or the binding of the probe to different cellular compartments with varying polarity. Such sensors would provide valuable tools for studying cellular homeostasis and the pathological changes that occur in diseases such as cancer.

| Analyte Class | Sensing Principle | Potential Advantage of this compound |

| Ions and Metals | Ion-induced conformational or electronic changes | In vivo sensing in deep tissues |

| ROS/RNS | Oxidation-induced fluorescence modulation | Detection of oxidative stress in vivo |

| pH/Microenvironment | Solvatochromic or pH-dependent fluorescence | Reporting on subcellular environments |

Theranostic and Bio Functional Research Applications of Cyanine7.5 Azide

Integration in Photothermal Therapy (PTT) Research

Photothermal therapy (PTT) is a therapeutic strategy that uses photothermal agents (PTAs) to convert light energy into heat, inducing localized hyperthermia to ablate diseased tissues, such as tumors. nih.gov Heptamethine cyanine (B1664457) dyes, the class to which Cyanine7.5 belongs, have garnered significant attention as organic PTAs due to their high absorption coefficients in the NIR region. researchgate.netresearchgate.net

Mechanism of Photothermal Conversion by Cyanine7.5 Derivatives

The ability of Cyanine7.5 derivatives to function as PTT agents stems from their fundamental photophysical properties. Upon absorbing photons from a NIR laser, the cyanine molecule transitions from its electronic ground state to an excited singlet state. researchgate.net For a molecule to be an effective PTT agent, it must efficiently dissipate this absorbed energy as heat through non-radiative decay pathways, rather than losing it through fluorescence (a radiative process) or by transitioning to a triplet state (which leads to photochemistry). researchgate.net

The photothermal conversion efficiency (PCE) is a key metric for evaluating a PTT agent. Research has focused on molecularly engineering cyanine dyes to enhance their non-radiative decay rates. Strategies include creating structures that promote strong intramolecular vibrations and rotations, which facilitate the conversion of electronic excitation energy into thermal energy. researchgate.net For instance, constructing molecules with strong intramolecular charge transfer states has been shown to enhance the non-radiative heat generation of cyanine dyes. researchgate.net The rigid bridged polymethine chain in some Cyanine7.5 structures is designed to increase the quantum yield, which is beneficial for imaging, but for PTT, the focus is on maximizing the non-radiative pathways that lead to heat production. lumiprobe.com

| Property | Value | Significance in PTT |

|---|---|---|

| Maximum Absorption (λmax) | ~788 nm lumiprobe.com | Falls within the NIR biological window, allowing for deep tissue penetration of excitation light. nih.gov |

| Molar Extinction Coefficient (ε) | ~223,000 L⋅mol−1⋅cm−1lumiprobe.com | Indicates very strong light absorption, a prerequisite for an efficient photothermal agent. researchgate.net |

| Maximum Emission (λem) | ~808 nm lumiprobe.com | Used for fluorescence imaging to track the agent's location before applying therapeutic laser irradiation. frontiersin.org |

| Fluorescence Quantum Yield | 0.10 lumiprobe.com | A relatively low quantum yield implies that a significant portion of absorbed energy is dissipated through non-radiative pathways, including heat generation. researchgate.net |

Application in Targeted Hyperthermia Studies in Preclinical Models

Cyanine7.5 azide's utility in PTT is most prominently demonstrated when it is incorporated into targeted nanostructures. The azide group allows for its conjugation to targeting ligands or nanoparticles that can preferentially accumulate in tumor tissues. nih.govlumiprobe.com

In preclinical studies, cyanine derivatives have shown potent PTT effects. For example, upon intravenous administration in tumor-bearing mice, nanoparticles functionalized with cyanine dyes accumulate at the tumor site through passive (the enhanced permeability and retention, or EPR, effect) or active targeting. frontiersin.orgnih.gov Subsequent irradiation of the tumor with a NIR laser (e.g., at 808 nm) leads to a rapid and significant increase in local temperature. frontiersin.orgfrontiersin.org Research on a sorbitol-conjugated heptamethine cyanine dye demonstrated a temperature elevation to 81.0°C in solution after just one minute of irradiation with an 808 nm laser. frontiersin.org In another in vivo study, the temperature at a tumor site in a mouse model rose from approximately 37°C to 67°C within five minutes of laser irradiation of an accumulated cyanine-based agent. frontiersin.org This localized hyperthermia induces coagulative necrosis and apoptosis in the cancer cells, leading to tumor ablation with minimal damage to surrounding healthy tissues. nih.gov

Role in Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is another light-based cancer treatment that involves a photosensitizer, light, and molecular oxygen. frontiersin.org Unlike PTT, which relies on heat, PDT uses light to generate cytotoxic reactive oxygen species (ROS) that induce cell death. researchgate.net

Generation of Reactive Oxygen Species for Photosensitization

The mechanism of PDT involves the photosensitizer absorbing light and transitioning from its ground singlet state to an excited singlet state. researchgate.net Through a process called intersystem crossing, it can then convert to a longer-lived excited triplet state. researchgate.net This triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state (a Type II photochemical reaction). Alternatively, it can engage in electron transfer reactions with substrates to produce other ROS like superoxide (B77818) radicals (a Type I reaction). researchgate.netmdpi.com

Standard heptamethine cyanine dyes typically have low triplet state yields, making them inefficient photosensitizers on their own. frontiersin.org However, their structure can be modified to enhance intersystem crossing and subsequent ROS generation. One effective strategy is the "heavy-atom effect," where atoms like iodine are incorporated into the cyanine structure. This was demonstrated in the development of an iodinated Cy7 derivative, named CyI, which showed an enhanced ability to generate ROS upon NIR light excitation compared to non-iodinated dyes. nih.gov

Evaluation as Photosensitizers in Cellular and In Vivo Models

The efficacy of cyanine-based photosensitizers has been evaluated in various cancer models. In cellular studies, incubation of cancer cells (such as HepG2 human liver cancer cells) with modified cyanine dyes followed by laser irradiation leads to significant cell death. nih.govfrontiersin.org The use of singlet oxygen quenchers, like sodium azide, in experiments can confirm that the observed cell death is indeed mediated by the generation of singlet oxygen. nih.gov

In vivo studies have highlighted the potential for synergistic therapies combining PDT and PTT using a single cyanine-based agent. For example, the agent CyI was shown to induce apoptosis in deep HepG2 tumors at a higher rate than non-iodinated NIR dyes, demonstrating the benefit of combined photothermal and photodynamic effects. nih.gov In other research, irradiating tumors with the same laser but at different power densities could selectively trigger either PDT (at low power) or a combination of PDT and PTT (at high power). Studies on HepG2 cells showed that a synergistic PTT/PDT approach resulted in 95.42% cell death, significantly higher than PDT alone (64.4%). frontiersin.org

Targeted Delivery Systems and Nanoparticle Integration Research

A major challenge with free cyanine dyes is their poor water solubility, rapid photobleaching, and short blood circulation time. nih.gov Integrating this compound into nanoparticles and other delivery systems is a key strategy to overcome these limitations. nih.govresearchgate.net The azide functionality is ideal for this purpose, enabling stable conjugation to nanocarriers. medchemexpress.comlumiprobe.com

Nanoparticles serve as carriers that can improve the pharmacokinetic profile of the dye, protect it from degradation, and enhance its accumulation at the tumor site via the EPR effect. nih.gov Various nanoplatforms have been investigated, including liposomes, micelles, and inorganic nanoparticles. nih.govnih.gov For instance, encapsulating a cyanine dye within a solid lipid nanoparticle (SLN) core can improve its delivery and photothermal effects on cancer cells. nih.gov Furthermore, the surface of these nanoparticles can be decorated with targeting ligands (such as antibodies or small molecules) that bind to specific receptors overexpressed on cancer cells, thereby improving the specificity of the therapy. frontiersin.orgnih.gov The combination of nanotechnology with cyanine dyes like this compound holds great potential for creating multifunctional agents for targeted cancer imaging and therapy. nih.gov

| Agent/System | Therapy Type | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Iodinated Cyanine7 (CyI) | PTT/PDT | HepG2 Cells & In Vivo Tumor Models | Simultaneously generates heat and enhanced ROS, leading to synergistic phototherapy effects and high tumor inhibition rates. | nih.gov |

| Sorbitol-Conjugated NIR Fluorophore | PTT | HT-29 Tumor-Bearing Mice | Demonstrated high photothermal conversion efficiency (32.6%) and a significant temperature increase (58.7°C) at the tumor site. | frontiersin.org |

| Cyanine-Pyropheophorbide Micelles | PTT/PDT | HepG2 Tumor-Bearing Mice | Showed a temperature rise to ~67°C at the tumor site and effective tumor ablation through combined PTT and PDT. | frontiersin.org |

| IR780 Phospholipid Micelles | Imaging/PTT | Brain Tumor Models | Improved pharmacokinetics and enhanced tumor accumulation, enabling effective NIR fluorescence imaging. | nih.gov |

Liposomal Formulations for Enhanced Probe Delivery and Tracking

The incorporation of this compound into liposomes, which are microscopic spherical vesicles, allows for the creation of advanced nanoprobes for imaging and delivery studies. These liposomes act as carriers that can be tracked in real-time within biological systems due to the fluorescence of the cyanine dye. The azide group on Cyanine7.5 is crucial for covalently attaching the dye to the surface of liposomes that have been functionalized with a compatible reactive group, such as a terminal alkyne, via click chemistry. avantiresearch.comencapsula.com

Researchers utilize these fluorescently labeled liposomes to study their distribution and accumulation in different tissues and cells. The NIR fluorescence of Cyanine7.5 is particularly advantageous for in vivo imaging because light in this region can penetrate tissues more deeply with minimal interference from natural biological fluorescence (autofluorescence). lumiprobe.comnih.gov This enables sensitive and non-invasive tracking of the liposomal carriers.

Studies have focused on developing liposomal systems for various research applications. For instance, liposomes can be engineered to be "activatable," where the Cyanine7.5 fluorescence is initially "off" and is "turned on" by specific environmental triggers, such as enzymes present in a target tissue. This enhances imaging contrast by reducing background signals. Furthermore, by co-encapsulating other agents within the liposome (B1194612), these trackable nanoparticles serve as platforms for investigating targeted delivery strategies.

Table 1: Research Applications of this compound in Liposomal Formulations

| Research Application | Liposome Functionalization | Purpose of this compound | Key Finding |

| Probe Delivery and Tracking | Surface-reactive lipids (e.g., with alkyne groups) | Covalently attached to the liposome surface for NIR fluorescence tracking of biodistribution. | Enables non-invasive, real-time visualization of liposome accumulation in target tissues. |

| Activatable Probes | Enzyme-cleavable linkers attached to the dye | Acts as a quenched fluorophore that is activated upon linker cleavage at the target site. | Improves signal-to-background ratio for more precise imaging of biological activity. |

| Multi-modal Imaging | Co-labeling with other imaging agents (e.g., MRI contrast agents) | Provides optical tracking capability alongside other imaging modalities. | Allows for complementary imaging data, combining high sensitivity (fluorescence) with high resolution (MRI). |

Conjugation to Polymeric and Inorganic Nanoparticles for Multi-modal Research

The versatility of this compound extends to its conjugation with a diverse range of nanoparticles, creating sophisticated probes for multi-modal research. The azide group's ability to participate in highly efficient click chemistry reactions allows for stable attachment of the dye to nanoparticles functionalized with alkynes. researchgate.netacs.org

Polymeric Nanoparticles: this compound is frequently conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG). acs.org These polymeric nanoparticles can be designed to carry specific research agents. The NIR fluorescence from the attached Cyanine7.5 dye allows for the visualization of the nanoparticle's journey through a biological system, including its circulation time, accumulation in target areas, and uptake by cells. In one study, a semiconducting polymer was functionalized with azide groups, which could then be used for further conjugation, demonstrating the utility of the azide handle in creating complex nanostructures for research. nih.gov

Inorganic Nanoparticles:

Gold Nanoparticles (AuNPs): this compound can be attached to the surface of gold nanoparticles. Studies have shown that the presence of large cyanine dyes like Cy7.5 on the surface of AuNPs can influence their assembly and properties, leading to the formation of highly loaded, stable nanoparticle-dye conjugates. mdpi.com These constructs are investigated for combined imaging applications.

Other Inorganic Particles: The dye has been conjugated to other inorganic materials, such as superparamagnetic iron oxide nanoparticles (SPIONs), to create multi-modal probes for magnetic resonance (MR) and optical imaging. researchgate.net This allows researchers to leverage the strengths of different imaging techniques simultaneously.

Table 2: Examples of this compound Conjugated to Nanoparticles for Research

| Nanoparticle Type | Conjugation Strategy | Research Application | Reference Finding |

| Polymeric Nanoparticles | Click chemistry to azide-functionalized polymers. | In vivo tracking of nanoparticle biodistribution and target accumulation. | Semiconducting polymers were prepared with azide groups for subsequent functionalization. nih.gov |

| Gold Nanoparticles (AuNPs) | Adsorption and interaction with the gold surface. | Creating stable, dye-loaded nanoparticles for optical studies. | The presence of Cy7.5 residues led to the formation of small, highly charged particles with a high number of dye molecules on the surface. mdpi.com |

| Iron Oxide Nanoparticles (SPIONs) | Covalent attachment to surface-modified SPIONs. | Development of dual-modality probes for MR and fluorescence imaging. | Peptides were conjugated to SPIONs to construct nanoprobes for molecular MR and optical imaging. researchgate.net |

Molecular Recognition and Ligand-Binding Studies

Investigation of Receptor-Targeted Binding and Internalization

By attaching this compound to a ligand—a molecule that binds to a specific receptor—researchers can directly visualize and monitor the ligand's interaction with cells. nih.gov This is particularly useful in cancer research, where certain receptors are often overexpressed on the surface of tumor cells.

For example, a peptide that specifically targets a receptor on cancer cells can be labeled with this compound. acs.org Upon introduction into a research model, the bright NIR fluorescence allows for non-invasive imaging of the peptide as it binds to the target receptors and is subsequently taken into the cell (internalized). snmjournals.org This provides critical data on the targeting efficiency and cellular fate of the ligand. In one study, an exendin-4 (B13836491) analog was conjugated to a cyanine dye via click chemistry to image the glucagon-like peptide-1 receptor (GLP-1R), demonstrating specific uptake that could be blocked by an unlabeled competitor. snmjournals.org This method helps confirm that the binding is specific to the intended receptor.

These studies often use advanced microscopy techniques to watch the fluorescently-tagged ligands move from the cell surface to internal compartments in real-time, providing insights into the mechanisms of cellular uptake.

Table 3: Research Findings in Receptor-Targeted Binding Using Cyanine7.5 Probes

| Labeled Ligand | Target Receptor | Research Model | Key Finding |

| Exendin-4 Analog-Cy7 | Glucagon-like peptide-1 Receptor (GLP-1R) | Mouse insulinoma cells | The probe showed high binding affinity (Kd = 4.6 ± 0.8 nM) and specific, receptor-mediated internalization. snmjournals.org |

| cRGDfK Peptide-Cyanine | Integrin Receptors | Lung adenocarcinoma cells | The probe effectively targeted cancer cells overexpressing integrin receptors, enabling clear visualization in microscopy and mouse imaging studies. acs.org |

| Anti-PD-L1 Peptide-Cy7 | Programmed death-ligand 1 (PD-L1) | Triple-negative breast cancer cells | The peptide-dye conjugate specifically recognized PD-L1 on cancer cells, enabling enhanced MR/NIRF imaging and demonstrating prolonged tumor retention. nih.gov |

Probing Protein-Protein and Protein-Nucleic Acid Interactions

In a FRET-based assay, two interacting molecules (e.g., two proteins or a protein and a DNA strand) are each labeled with a different fluorophore, a "donor" and an "acceptor." If the two molecules come into very close proximity (typically 1-10 nanometers), energy from the excited donor can be transferred to the acceptor, causing the acceptor to fluoresce. Cyanine7.5 often serves as an excellent acceptor dye in such pairs due to its spectral properties. axispharm.com

By labeling a protein of interest with a donor dye and a potential binding partner (another protein or a nucleic acid) with this compound, the detection of a FRET signal provides direct evidence of their interaction. mdpi.comnih.gov This approach can be used to study the formation of protein complexes or the binding of regulatory proteins to specific DNA or RNA sequences under various conditions. mdpi.combiorxiv.org The ability to attach the dye to specific sites on these molecules via the azide group is essential for designing precise FRET experiments. avantiresearch.com

Comparative Analysis and Methodological Advancements in Cyanine7.5 Azide Research

Comparative Photophysical Performance with Other Near-Infrared Dyes in Research Contexts

Cyanine7.5 azide (B81097) is a heptamethine cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum, a region favorable for biological imaging due to reduced autofluorescence from tissues. glenresearch.comnih.gov This results in a higher signal-to-noise ratio compared to dyes that fluoresce in the visible range. lumiprobe.com

Evaluation of Quantum Yield and Photostability in Conjugated Systems

A key feature of some Cyanine7.5 azide derivatives is a rigid bridged polymethine chain, which has been shown to increase the fluorescence quantum yield by as much as 20% compared to its non-rigid counterparts. lumiprobe.comantibodies.come-biochem.com This structural modification enhances the brightness of the dye, providing a stronger signal in imaging applications. When compared to other NIR dyes like Indocyanine Green (ICG), which is approved for clinical use, certain derivatives of Cyanine7.5 exhibit a significantly higher fluorescence quantum yield. glenresearch.comlumiprobe.com However, the photostability of cyanine dyes can be a concern, with the potential for photobleaching under prolonged or intense illumination. nih.gov Research has shown that conjugation to certain molecules, such as cyclooctatetraene (B1213319) (COT), can enhance the photostability of cyanine dyes like Cy5 without significantly altering their spectral properties. nih.gov

Table 1: Spectral Properties of this compound and Related Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| This compound | ~788 | ~808 | 223,000 | axispharm.comantibodies.com |

| Cyanine7 azide | ~750-756 | ~773-779 | 199,000 | lumiprobe.comtargetmol.comaxispharm.com |

| sulfo-Cyanine7 azide | ~750 | ~773 | Not specified | glenresearch.comlumiprobe.com |

| Indocyanine Green (ICG) | ~750-900 | Not specified | Not specified | glenresearch.com |

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Strategies for Mitigating Aggregation and Enhancing Aqueous Solubility

A common challenge with cyanine dyes is their tendency to aggregate, particularly in aqueous environments, which can lead to fluorescence quenching. glenresearch.comacs.org this compound itself has low solubility in water but is soluble in organic solvents like DMSO and DMF. lumiprobe.comantibodies.cominterchim.fr To overcome this limitation, sulfonated versions of cyanine dyes, such as sulfo-Cyanine7.5 azide and disulfo-Cyanine 7 azide, have been developed. glenresearch.comlumiprobe.comglenresearch.com The addition of sulfonate groups significantly increases the water solubility and reduces aggregation, making these derivatives more suitable for biological applications in aqueous buffers. glenresearch.comglenresearch.combocsci.com This enhanced hydrophilicity is crucial when labeling biomolecules that have low solubility or stability, and when multiple dye molecules are attached to a single target. bocsci.com Another approach to improve solubility and reduce aggregation involves the creation of zwitterionic dyes. acs.org

Methodological Improvements in Bioconjugation Efficiency and Specificity

The azide group on this compound is a key feature for its use in bioconjugation. It readily participates in "click chemistry" reactions, which are known for their high efficiency and specificity. medchemexpress.comtargetmol.com The two primary types of click chemistry reactions utilized with this compound are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). targetmol.com

CuAAC reactions involve the use of a copper catalyst to join the azide-functionalized dye to an alkyne-modified biomolecule. targetmol.com SPAAC, on the other hand, is a copper-free method that utilizes strained cyclooctyne (B158145) derivatives, such as DBCO or BCN, for reaction with the azide. targetmol.comaxispharm.com The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and other sensitive biological applications. axispharm.com These click chemistry approaches offer a significant advantage over traditional labeling methods, such as those targeting amine or thiol groups, by providing a more controlled and specific conjugation, minimizing non-specific binding and ensuring that the dye is attached at a predetermined site on the biomolecule. bocsci.com

Advantages in Signal-to-Background Ratio for Complex Biological Systems Research

The use of this compound in complex biological systems, such as in vivo imaging, offers a significant advantage in terms of signal-to-background ratio. interchim.frlumiprobe.com This is primarily due to its fluorescence in the near-infrared window (700-900 nm), where biological tissues have minimal autofluorescence. glenresearch.comlumiprobe.com This "NIR window" allows for deeper tissue penetration of both the excitation and emission light, enabling the visualization of processes deep within living organisms. adcreviews.comlumiprobe.com The inherently low background fluorescence from tissues in this spectral region means that the signal from the Cyanine7.5-labeled molecule stands out more clearly, leading to higher sensitivity and better image quality. lumiprobe.comlumiprobe.come-biochem.com Consequently, this compound and its derivatives are considered ideal fluorophores for applications demanding a high signal-to-noise ratio. lumiprobe.com

Future Directions and Emerging Research Avenues for Cyanine7.5 Azide

Innovations in Synthetic Methodologies and Modular Functionalization

A key emerging trend is the pursuit of modular functionalization. While the azide (B81097) group provides a powerful tool for conjugation via click chemistry, future research aims to create multi-functional Cyanine7.5 scaffolds. This involves synthetically modifying the core indolenine rings or the polymethine chain of the dye itself. By introducing additional orthogonal reactive groups (e.g., N-hydroxysuccinimide esters, maleimides) onto the dye scaffold, researchers can create probes capable of dual-labeling strategies. For instance, one part of the molecule could be "clicked" to a targeting peptide via the azide, while another part could be conjugated to a therapeutic drug or a second imaging agent.

Furthermore, fine-tuning the photophysical properties through synthetic modification is a critical research avenue. The introduction of electron-donating or electron-withdrawing groups at specific positions on the cyanine (B1664457) backbone can modulate the dye's absorption/emission spectra, quantum yield, and photostability. This allows for the creation of a library of "custom-tuned" Cyanine7.5 azide derivatives optimized for specific biological environments or instrumentation.

Table 7.1.1: Comparison of Traditional vs. Emerging Synthetic Goals for Cyanine7.5 Derivatives

| Feature | Traditional Synthetic Approach | Emerging Innovative Goal | Rationale for Innovation |

| Core Synthesis | Multi-step condensation reactions with moderate yields. | One-pot or streamlined synthesis with high-purity output. | Increased accessibility, lower cost, and improved reproducibility. |

| Functionalization | Single azide handle for click chemistry. | Multi-functional scaffold (e.g., azide + NHS ester). | Enables creation of complex, multi-modal, or theranostic agents. |

| Property Tuning | Standard Cyanine7.5 photophysical properties. | Systematically modified core to tune spectra and stability. | Optimization for specific applications (e.g., brighter probes, pH-sensing). |

| Purification | Requires extensive HPLC purification. | Simplified purification or "purification-free" click reactions. | Reduces time and resource costs in probe development. |

Integration with Advanced Multimodal Imaging Modalities

While this compound is a premier agent for NIR fluorescence imaging, its utility can be significantly amplified by integrating it with other advanced imaging modalities. This multimodal approach provides complementary information, offering a more comprehensive understanding of biological processes.

Photoacoustic Imaging (PAI): Cyanine7.5 is an excellent PAI contrast agent due to its high molar extinction coefficient in the NIR window. Upon absorbing pulsed laser light, the molecule undergoes rapid thermoelastic expansion, generating ultrasound waves that can be detected to form high-resolution images deep within tissue. The azide group on this compound is critical for this application, as it allows the PAI agent to be specifically targeted to tissues of interest (e.g., tumors) by conjugating it to targeting ligands. Future research will focus on optimizing the photothermal conversion efficiency of this compound constructs to generate stronger PAI signals.

Cerenkov Luminescence Imaging (CLI): CLI is an emerging optical imaging technique that detects the faint light (Cerenkov radiation) produced by charged particles from radionuclides (e.g., from PET tracers like Fluorine-18) traveling through tissue. This signal is often weak and blue-shifted. This compound can act as a signal amplifier through a process known as Cerenkov Resonance Energy Transfer (CRET). In a CRET-based probe, the Cerenkov radiation excites the Cyanine7.5 molecule, which then emits its characteristic bright, red-shifted NIR fluorescence. This energy transfer dramatically improves the signal-to-noise ratio and imaging depth of CLI. The azide allows for the straightforward conjugation of Cyanine7.5 to radiolabeled targeting molecules, creating potent dual PET/Optical (CRET) imaging agents.

Table 7.2.1: Role of this compound in Multimodal Imaging

| Imaging Modality | Principle of Signal Generation | Role of this compound | Key Advantage |

| NIR Fluorescence | Excitation with NIR light followed by fluorescent emission. | Acts as the primary fluorophore. | High signal-to-background ratio; deep tissue penetration. |

| Photoacoustic Imaging (PAI) | Laser-induced thermoelastic expansion generates ultrasound. | Acts as a targeted photoabsorber (contrast agent). | Combines optical contrast with ultrasonic spatial resolution. |

| Cerenkov Luminescence Imaging (via CRET) | Cerenkov radiation from a radionuclide excites the dye. | Acts as a CRET acceptor and signal amplifier/red-shifter. | Enhances sensitivity and depth of CLI; enables dual-modality imaging. |

Development of Novel Theranostic Strategies and Activatable Probes

The term "theranostics" refers to agents that combine therapeutic and diagnostic capabilities. This compound is an ideal platform for developing such agents. Its inherent fluorescence provides the diagnostic component, while its ability to generate cytotoxic reactive oxygen species (ROS) upon high-intensity light irradiation forms the basis for Photodynamic Therapy (PDT). A future theranostic strategy involves conjugating this compound to a tumor-targeting molecule. The resulting probe can be used for fluorescence-guided surgery (diagnostic) and, subsequently, the targeted tumor can be ablated using PDT (therapeutic) with the same agent.

A more sophisticated approach involves the design of "activatable" or "smart" probes. These probes are engineered to be optically silent (quenched) in their native state and only become fluorescent upon interaction with a specific molecular target in the biological environment, such as an enzyme or a particular pH level. This activation mechanism significantly enhances the signal-to-background ratio.

For example, a probe could be designed where this compound is conjugated to a peptide sequence that is specifically cleaved by a cancer-associated enzyme (e.g., a matrix metalloproteinase). A quencher molecule, such as Black Hole Quencher-3 (BHQ-3), is positioned on the other side of the cleavage site. In the intact probe, the fluorescence of Cyanine7.5 is suppressed by the quencher. Upon enzymatic cleavage in a tumor microenvironment, the quencher diffuses away, "un-silencing" the Cyanine7.5 and generating a strong fluorescent signal precisely at the site of disease. The azide group is essential for linking this entire activatable cassette to a carrier or targeting vector.

Table 7.3.1: Emerging Theranostic and Activatable Probe Concepts

| Strategy | Mechanism of Action | Target Analyte/Process | Potential Application |

| PDT Theranostics | Fluorescence for imaging; ROS generation for therapy. | Tumor-specific cell surface receptors. | Image-guided tumor surgery and subsequent ablation. |

| Enzyme-Activatable Probe | Enzymatic cleavage separates fluorophore from quencher. | Disease-specific proteases (e.g., MMPs, caspases). | High-contrast imaging of cancer or apoptosis. |

| pH-Activatable Probe | Conformational change in acidic pH un-quenches fluorescence. | Acidic tumor microenvironment or endosomes. | Specific visualization of acidic tumor regions. |

| ROS-Activatable Probe | ROS-mediated chemical reaction restores fluorescence. | High levels of oxidative stress. | Imaging inflammation or therapy-induced cell stress. |

Expansion into New Biological Sensing Paradigms and Diagnostics Research

While cancer imaging remains a primary application, the versatility of this compound enables its expansion into numerous other biological and diagnostic fields. The ability to "click" the dye onto virtually any alkyne-modified biomolecule opens up new frontiers in fundamental biology and clinical diagnostics.

Neurobiology: Researchers are exploring the use of this compound to develop NIR probes for imaging neurotransmitters or tracking neuronal connections deep within the brain, where light scattering is a major challenge for conventional fluorophores.

Immunology and Infectious Disease: The azide handle allows for conjugation to antibodies or nanobodies, enabling the specific tracking of immune cell populations (e.g., T-cells, macrophages) during an immune response or infection. Similarly, probes can be designed to target specific bacterial or fungal pathogens, offering a rapid, non-invasive method for diagnosing infections. By clicking this compound onto pathogen-specific peptides or antibiotics, researchers can create agents that "light up" sites of infection.

In Vitro Diagnostics: The superior photophysical properties of Cyanine7.5 are highly advantageous for in vitro diagnostic assays, such as immunoassays or nucleic acid detection on microarrays. Its emission in the NIR spectrum minimizes background autofluorescence from complex biological samples like blood plasma or tissue lysates, leading to assays with higher sensitivity and accuracy.

Table 7.4.1: Potential New Research and Diagnostic Applications

| Research Area | Specific Target Example | Probe Design Concept | Diagnostic/Research Goal |

| Neurobiology | Amyloid-beta plaques | Cy7.5 azide clicked to an alkyne-modified amyloid-binding peptide. | In vivo imaging of Alzheimer's disease progression. |

| Microbiology | Bacterial cell wall components | Cy7.5 azide clicked to an alkyne-modified antibiotic (e.g., vancomycin (B549263) derivative). | Rapid, specific detection of bacterial infections. |

| Immunology | CD8+ T-cells | Cy7.5 azide clicked to an alkyne-modified anti-CD8 antibody. | Tracking cytotoxic T-cell infiltration into tumors. |

| Metabolic Disease | Fibrotic tissue (collagen) | Cy7.5 azide clicked to a collagen-binding peptide. | Non-invasive assessment of liver or kidney fibrosis. |

Q & A

Q. What are the key spectral properties of Cyanine7.5 azide, and how do they influence its application in near-infrared (NIR) imaging?

this compound exhibits absorption/emission maxima at 788/808 nm, making it suitable for in vivo imaging due to reduced tissue autofluorescence and deeper penetration in the NIR range . Its fluorescence quantum yield is significantly higher than indocyanine green (ICG), enhancing sensitivity in biological systems. Methodologically, researchers should validate spectral profiles using UV-Vis-NIR spectrophotometry and fluorescence spectroscopy, comparing results with published data to confirm batch consistency.

Q. What are the standard protocols for synthesizing and characterizing this compound?

Synthesis typically involves functionalizing the cyanine dye core with an azide group via nucleophilic substitution or click chemistry precursors. Characterization requires:

Q. How can researchers ensure reproducibility in this compound conjugation experiments?

Reproducibility hinges on:

- Stoichiometric control : Optimize azide:alkyne molar ratios (e.g., 1:1.2) to minimize unreacted dye.

- Catalyst efficiency : Use freshly prepared Cu(I) sources (e.g., TBTA-Cu(I)) to enhance reaction kinetics and regioselectivity .

- Post-conjugation purification : Size-exclusion chromatography or dialysis to remove unreacted components, followed by MALDI-TOF MS to confirm conjugate identity .

Advanced Research Questions

Q. How should researchers address discrepancies in fluorescence quantum yield measurements across studies?

Discrepancies often arise from solvent polarity, pH, or aggregation effects. To mitigate:

- Standardize conditions : Use consistent solvents (e.g., DMSO/PBS mixtures) and degas samples to prevent quenching .

- Cross-validate instruments : Compare results across fluorometers calibrated with reference dyes (e.g., Rhodamine B) .

- Quality control (QC) : Include spiked samples and duplicates to assess intra-experimental variability .